Isomitraphylline vs. Mitraphylline: Superior Inhibition of Amyloid-Beta Aggregation in Alzheimer's Disease Models
In a direct head-to-head Thioflavin-T assay, isomitraphylline demonstrated significantly greater inhibition of amyloid-beta (Aβ) aggregation compared to its stereoisomer mitraphylline. At a concentration of 50 μM, isomitraphylline achieved 60.321% ± 2.61 inhibition, whereas mitraphylline exhibited only 43.17% ± 3.48 inhibition [1]. This 17.151% absolute difference indicates a higher anti-amyloidogenic potential for isomitraphylline, a key therapeutic target in Alzheimer's disease.
| Evidence Dimension | Inhibition of amyloid-beta (Aβ) aggregation |
|---|---|
| Target Compound Data | 60.321% ± 2.61 inhibition at 50 μM |
| Comparator Or Baseline | Mitraphylline: 43.17% ± 3.48 inhibition at 50 μM |
| Quantified Difference | 17.151% absolute higher inhibition |
| Conditions | Thioflavin-T (ThT) fluorescence assay in vitro |
Why This Matters
For researchers focused on Alzheimer's disease therapeutics, isomitraphylline offers a measurable advantage in targeting Aβ aggregation, a core pathological hallmark.
- [1] Tan MA, An SSA. Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells. 3 Biotech. 2020 Dec;10(12):517. View Source
